N,N-diethyl-4-isothiocyanatobenzenesulfonamide
Overview
Description
N,N-diethyl-4-isothiocyanatobenzenesulfonamide is a chemical compound with the molecular formula C11H14N2O2S2 and a molecular weight of 270.37 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include an isothiocyanate group attached to a benzenesulfonamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-isothiocyanatobenzenesulfonamide typically involves the reaction of N,N-diethylbenzenesulfonamide with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-isothiocyanatobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The sulfonamide moiety can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Scientific Research Applications
N,N-diethyl-4-isothiocyanatobenzenesulfonamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a reagent for labeling and detecting proteins.
Bioconjugation: Employed in the synthesis of bioconjugates for studying protein-protein interactions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-isothiocyanatobenzenesulfonamide involves the interaction of its isothiocyanate group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, modifying the structure and function of the target molecules. The compound primarily targets proteins and enzymes, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-isothiocyanatobenzenesulfonamide: Similar in structure but with different substituents on the benzenesulfonamide moiety.
Uniqueness
This compound is unique due to its isothiocyanate group, which imparts specific reactivity and makes it valuable for bioconjugation and proteomics research. Its ability to form stable covalent bonds with nucleophilic sites on proteins distinguishes it from other similar compounds .
Properties
IUPAC Name |
N,N-diethyl-4-isothiocyanatobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-3-13(4-2)17(14,15)11-7-5-10(6-8-11)12-9-16/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXFWDVJEABOIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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